Pergolide sulfoxide
CAS No.: 72822-01-6
VCID: VC0019335
Molecular Formula: C19H26N2OS
Molecular Weight: 330.5 g/mol
* For research use only. Not for human or veterinary use.
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Description | Pergolide sulfoxide is a chemical compound with the molecular formula C19H26N2OS and a molar mass of 330.5 g/mol . It is identified by the CAS number 72822-01-6 . According to safety data, it is classified as acutely toxic if swallowed . Specifically, it falls under the category of acute toxicity (oral) 1, with the hazard statement H300, meaning it is fatal if swallowed . Appropriate precautionary measures include washing thoroughly after handling, not eating, drinking, or smoking when using the product, and seeking immediate medical attention if swallowed . Pergolide, from which pergolide sulfoxide is derived, is a long-acting dopamine agonist . Pergolide was used as an adjunctive treatment to levodopa/carbidopa in managing Parkinson's disease symptoms . It directly stimulates post-synaptic dopamine receptors in the nigrostriatal system . However, due to the risk of cardiac valvulopathy, its use in humans has become uncommon . Pergolide mesylate is contraindicated in patients hypersensitive to pergolide or other ergot derivatives . Pergolide is an ergot derivative dopamine receptor agonist acting on both D1 and D2 receptor sites . It is more potent than bromocriptine in in vitro and in vivo test systems . Pergolide inhibits prolactin secretion, causes a transient rise in growth hormone, and decreases luteinizing hormone serum concentrations . While no longer widely used in human medicine, pergolide retains some veterinary applications . |
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CAS No. | 72822-01-6 |
Product Name | Pergolide sulfoxide |
Molecular Formula | C19H26N2OS |
Molecular Weight | 330.5 g/mol |
IUPAC Name | (6aR,9R,10aR)-9-(methylsulfinylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
Standard InChI | InChI=1S/C19H26N2OS/c1-3-7-21-11-13(12-23(2)22)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-,23?/m1/s1 |
Standard InChIKey | WOIHSNDTPKFAJW-LNWQLOGCSA-N |
SMILES | CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)C |
Canonical SMILES | CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)C |
Synonyms | (8β)-8-[(Methylsulfinyl)methyl]-6-propylergoline; |
PubChem Compound | 10381998 |
Last Modified | Sep 15 2023 |
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